molecular formula C14H24O3 B15417945 11-Hydroxytetradeca-5,8-dienoic acid CAS No. 141762-26-7

11-Hydroxytetradeca-5,8-dienoic acid

Cat. No.: B15417945
CAS No.: 141762-26-7
M. Wt: 240.34 g/mol
InChI Key: GDUUGTTWKKYDFG-UHFFFAOYSA-N
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Description

11-Hydroxytetradeca-5,8-dienoic acid is a long-chain fatty acid characterized by its molecular formula C14H24O3, a 14-carbon chain with hydroxyl and carboxylic acid functional groups, and two double bonds at the 5 and 8 positions . This compound belongs to the class of organic compounds known as long-chain fatty acids, which are defined as fatty acids with an aliphatic tail containing between 13 and 21 carbon atoms . Related hydroxytetradecadienoic acid isomers are of significant interest in biochemical research, particularly in biosynthetic pathways. Research indicates that 3-hydroxytetradeca-5,8-dienoic acid serves as a key intermediate in the biosynthesis of Lipstatin, a potent and irreversible inhibitor of pancreatic lipase produced by Streptomyces toxytricini . Lipstatin is the precursor to the anti-obesity drug Orlistat, making the study of its biosynthetic pathway, including intermediates like hydroxytetradecadienoic acids, crucial for understanding the production of this important class of lipase inhibitors . The structural features of this fatty acid—including the position of its hydroxyl group, its unsaturation pattern, and its chain length—make it a valuable building block for synthetic chemistry and the creation of hybrid molecules for pharmaceutical research . As a specialized lipid, it is useful for probing enzymatic processes, studying metabolic pathways, and exploring the structure-activity relationships of biologically active fatty acids. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

141762-26-7

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

11-hydroxytetradeca-5,8-dienoic acid

InChI

InChI=1S/C14H24O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h3,5-6,8,13,15H,2,4,7,9-12H2,1H3,(H,16,17)

InChI Key

GDUUGTTWKKYDFG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 11-hydroxytetradeca-5,8-dienoic acid with structurally and functionally related fatty acids.

Structural Comparison

Compound Name Chain Length Double Bonds (Positions) Functional Groups Key Features
This compound C14 5Z, 8Z -OH at C11 Precursor for lipstatin biosynthesis; hydroxyl critical for β-lactone formation
Tetradeca-5,8-dienoic acid (Goshuyic acid) C14 5Z, 8Z None Biosynthetic intermediate lacking hydroxyl; identical backbone to lipstatin precursor
3-Hydroxy-tetradeca-5,8-dienoic acid C14 5Z, 8Z -OH at C3 Positional isomer; hydroxyl at C3 may alter metabolic pathways
5,8,11-Eicosatrienoic acid (Mead acid) C20 5Z, 8Z, 11Z None ω-9 PUFA; synthesized during essential fatty acid deficiency; longer chain
11,12-Epoxyeicosatrienoic acid (11,12-EET) C20 5Z, 8Z, 14Z Epoxide (C11–C12) Signaling molecule derived from arachidonic acid; epoxide group influences vasodilation
13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) C18 9Z, 11E -OH at C13 Linoleic acid derivative; role in inflammation and oxidative stress

Research Findings

Lipstatin Biosynthesis: Feeding studies confirm that this compound is incorporated into lipstatin’s lactone ring, while Goshuyic acid requires enzymatic hydroxylation .

Antimicrobial Activity: Analogous compounds with branched chains (e.g., 4,8-dimethyldeca-4,8-dienoic acid) exhibit antibacterial properties, suggesting hydroxylation and branching enhance bioactivity .

Plant Lipids: Octadeca-5,8-dienoic acid (C18) is found in Lagochilus species, highlighting the ubiquity of dienoic acids in plant lipid signaling .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for structural elucidation of 11-Hydroxytetradeca-5,8-dienoic acid, and how should they be applied?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm hydroxylation at C11 and double bond positions (5Z,8Z). Compare coupling constants and chemical shifts with structurally similar compounds like (5Z,8Z)-tetradeca-5,8-dienoic acid (Goshuyic acid) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can determine the molecular formula (expected [M+H]+^+ at m/z 241.18 for C14_{14}H24_{24}O3_3). Fragmentation patterns can identify hydroxylation sites .
  • Infrared Spectroscopy (IR) : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and hydroxyl groups (broad O-H stretch ~3200 cm1^{-1}) .

Q. What laboratory safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store in ethanol (90–100 mg/mL) at –20°C to prevent degradation, as recommended for similar hydroxy fatty acids .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of aerosols by working in a fume hood .
  • Waste Disposal : Follow institutional guidelines for carboxylic acid waste. Do not pour into sinks due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways involving this compound in plant or animal systems?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled this compound to track incorporation into downstream metabolites via LC-MS/MS .
  • Gene Knockout Models : Use CRISPR/Cas9 to disrupt candidate enzymes (e.g., cytochrome P450s or lipoxygenases) in model organisms. Compare metabolite profiles between wild-type and mutants .
  • Pathway Mapping : Cross-reference with known oxylipin pathways (e.g., jasmonate biosynthesis in Marchantia polymorpha), where related C20-OPDA derivatives activate signaling cascades .

Q. How should contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Test activity across a concentration gradient (e.g., 1 nM–100 µM) to identify biphasic effects, as seen in oxylipin signaling .
  • Receptor Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to putative receptors (e.g., COI1 homologs). Compare with structurally similar molecules like C20-OPDA .
  • Cross-Species Validation : Assess activity in multiple biological systems (e.g., mammalian cell lines vs. plant tissues) to distinguish conserved vs. species-specific effects .

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